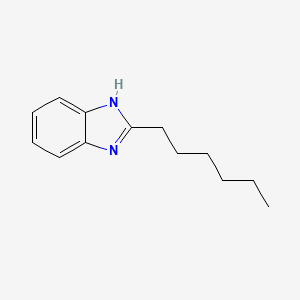

2-Hexyl-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hexyl-1H-benzimidazole is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

2-Hexyl-1H-benzimidazole has been studied for its potential as an anticancer agent. Research indicates that derivatives of benzimidazole, including 2-hexyl variants, can inhibit the proliferation of cancer cells.

- Case Study : A study synthesized various N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, including those with hexyl groups. The compound 2g (with a heptyl group) showed significant antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM, outperforming many standard chemotherapeutic agents .

| Compound | IC50 Value (μM) | Target Cell Line |

|---|---|---|

| 2g | 16.38 | MDA-MB-231 |

| 2d | 29.39 | MDA-MB-231 |

| Control (Amikacin) | 256 | S. faecalis |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively investigated, particularly against resistant strains of bacteria.

- Findings : Compounds with hexyl substituents demonstrated potent antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values as low as 4 μg/mL .

| Pathogen | MIC Value (μg/mL) | Comparison with Amikacin |

|---|---|---|

| S. faecalis | 8 | 256 |

| S. aureus | 4 | 4 |

| MRSA | 4 | 8 |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of benzimidazole derivatives, including those with hexyl substitutions.

- Case Study : A series of synthesized benzimidazole derivatives were evaluated for their anti-inflammatory activity through in vitro assays targeting COX enzymes. Certain derivatives exhibited IC50 values lower than ibuprofen, indicating promising anti-inflammatory effects .

| Compound | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| B2 | < standard ibuprofen | COX-2 |

| B4 | < standard ibuprofen | COX-1 |

Conclusion and Future Directions

The applications of this compound are vast, particularly in the realms of oncology and infectious disease treatment. Its potent biological activities warrant further exploration through:

- In vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Structural Modifications : To enhance selectivity and potency against specific targets.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The nitrogen atoms in the imidazole ring serve as nucleophilic sites for alkylation and acylation. A notable example involves the synthesis of Ethyl-(2-hexyl-1H-benzimidazole-1-yl) acetate via reaction with ethyl chloroacetate under basic conditions :

| Reaction | Conditions | Yield | Key Observations |

|---|---|---|---|

| Alkylation with ethyl chloroacetate | Acetone, K₂CO₃, reflux (8h) | 80% | Selective N1-alkylation due to steric effects from the hexyl group. |

This reaction proceeds through nucleophilic substitution, where the deprotonated N1 attacks the electrophilic carbon of ethyl chloroacetate. The hexyl group at N2 directs reactivity toward N1, minimizing steric hindrance .

Photochemical Reactions

UV irradiation induces tautomerization and ring-opening pathways :

Key Photoproducts

-

4H- and 6H-Tautomers : Formed via hydrogen atom transfer within the imidazole ring.

-

Isocyano Derivatives : Generated via ring-opening isomerization, producing 2-isocyanoaniline intermediates.

Mechanistic Pathway

-

Fixed-Ring Isomerization : NH bond cleavage generates a benzimidazolyl radical and H atom.

-

Ring-Opening Isomerization : Cleavage of the imidazole ring leads to 2-isocyanoanilinyl radicals.

Experimental Conditions

-

Matrix isolation at 15 K.

-

Irradiation at λ = 277 nm (near electronic origin).

Hydrazide Formation

The ethyl acetate derivative undergoes hydrazinolysis to form 2-(this compound-1-yl) acethydrazide :

| Reagent | Conditions | Yield | Application |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | 75% | Precursor for Schiff base ligands in coordination chemistry. |

This reaction highlights the versatility of this compound derivatives in generating pharmacologically relevant intermediates .

Comparative Reactivity with Benzimidazole Analogues

Propiedades

Número CAS |

5851-48-9 |

|---|---|

Fórmula molecular |

C13H18N2 |

Peso molecular |

202.3 g/mol |

Nombre IUPAC |

2-hexyl-1H-benzimidazole |

InChI |

InChI=1S/C13H18N2/c1-2-3-4-5-10-13-14-11-8-6-7-9-12(11)15-13/h6-9H,2-5,10H2,1H3,(H,14,15) |

Clave InChI |

FINXTJFVUXNTOQ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=NC2=CC=CC=C2N1 |

SMILES canónico |

CCCCCCC1=NC2=CC=CC=C2N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.